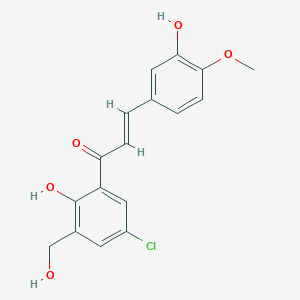
Acrylophenone, 5'-chloro-2'-hydroxy-3'-hydroxymethyl-3-(m-hydroxy-p-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acrylophenone, 5’-chloro-2’-hydroxy-3’-hydroxymethyl-3-(m-hydroxy-p-methoxyphenyl)- is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes multiple functional groups, such as hydroxyl, methoxy, and chloro groups, which contribute to its diverse reactivity and utility in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acrylophenone, 5’-chloro-2’-hydroxy-3’-hydroxymethyl-3-(m-hydroxy-p-methoxyphenyl)- typically involves multi-step organic reactions. One common method includes the use of starting materials such as substituted benzaldehydes and phenols, which undergo condensation reactions followed by chlorination and hydroxylation steps. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality Acrylophenone, 5’-chloro-2’-hydroxy-3’-hydroxymethyl-3-(m-hydroxy-p-methoxyphenyl)- suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Acrylophenone, 5’-chloro-2’-hydroxy-3’-hydroxymethyl-3-(m-hydroxy-p-methoxyphenyl)- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or thiols. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while substitution of the chloro group can produce a variety of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Acrylophenone, 5’-chloro-2’-hydroxy-3’-hydroxymethyl-3-(m-hydroxy-p-methoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which Acrylophenone, 5’-chloro-2’-hydroxy-3’-hydroxymethyl-3-(m-hydroxy-p-methoxyphenyl)- exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl and methoxy groups can form hydrogen bonds with biological molecules, influencing their activity and function. The chloro group may participate in electrophilic interactions, further modulating the compound’s biological effects. These interactions can affect cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Acrylophenone, 5’-chloro-2’-hydroxy-3’-hydroxymethyl-3-(m-hydroxyphenyl)-: Lacks the methoxy group, which may affect its reactivity and biological activity.
Acrylophenone, 5’-chloro-2’-hydroxy-3’-hydroxymethyl-3-(p-methoxyphenyl)-: Lacks the meta-hydroxy group, potentially altering its chemical properties and applications.
Acrylophenone, 5’-chloro-2’-hydroxy-3’-hydroxymethyl-3-(m-hydroxy-p-methylphenyl)-: Substitutes the methoxy group with a methyl group, which may influence its interactions with biological molecules.
Uniqueness
The presence of both meta-hydroxy and para-methoxy groups in Acrylophenone, 5’-chloro-2’-hydroxy-3’-hydroxymethyl-3-(m-hydroxy-p-methoxyphenyl)- distinguishes it from similar compounds
Propiedades
Número CAS |
108051-43-0 |
|---|---|
Fórmula molecular |
C17H15ClO5 |
Peso molecular |
334.7 g/mol |
Nombre IUPAC |
(E)-1-[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H15ClO5/c1-23-16-5-3-10(6-15(16)21)2-4-14(20)13-8-12(18)7-11(9-19)17(13)22/h2-8,19,21-22H,9H2,1H3/b4-2+ |
Clave InChI |
YDMLSWGHUZRJJO-DUXPYHPUSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=CC(=C2O)CO)Cl)O |
SMILES canónico |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=CC(=C2O)CO)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,9-Diaza-1-azoniabicyclo[7.3.1]tridec-1(13)-ene, 5-methyl-](/img/structure/B14326476.png)
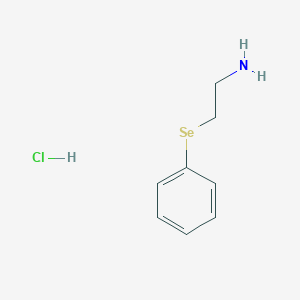
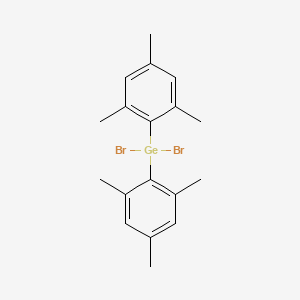
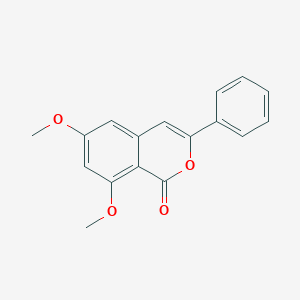


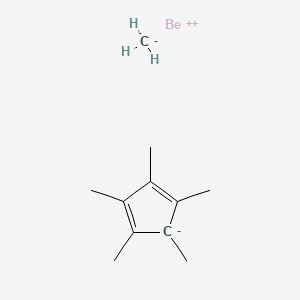

![1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene](/img/structure/B14326517.png)
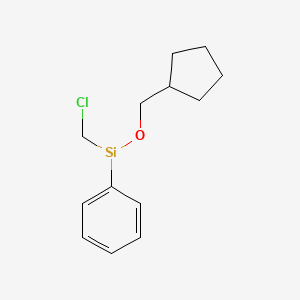
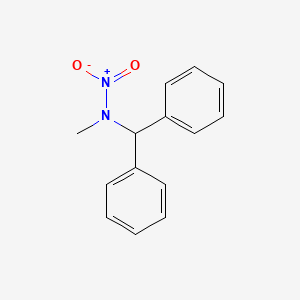
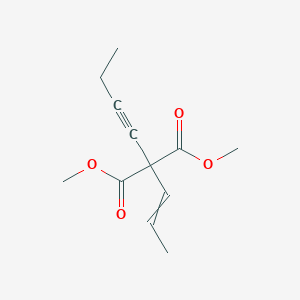
![4-Thiazolidinone, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B14326542.png)

